4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
This compound belongs to the benzoxazepin-amide class, characterized by a 1,5-benzoxazepin core fused with a substituted benzamide moiety. The ethoxy group at the 4-position of the benzamide distinguishes it from analogs. Its molecular formula is C₂₂H₂₅N₂O₄ (calculated based on structural analogs), with an approximate molecular weight of 381.45 g/mol. The benzoxazepin ring system is conformationally flexible, influenced by substituents on both the aromatic and heterocyclic components .
Properties
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-16-9-6-14(7-10-16)19(24)22-15-8-11-17-18(12-15)27-13-21(2,3)20(25)23(17)4/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMABXLLDTLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves multiple steps, including the formation of the oxazepine ring and the subsequent attachment of the benzamide group. The synthetic route typically starts with the preparation of the oxazepine intermediate, which is then reacted with an appropriate benzoyl chloride derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different nucleophiles under suitable conditions.
Scientific Research Applications
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, including its use as a lead compound for drug development.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
Compound A : 2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
- Molecular Formula : C₁₉H₁₈F₂N₂O₃
- Molecular Weight : 360.36 g/mol
- Key Features: Fluorine atoms at the 2- and 6-positions of the benzamide enhance electronegativity and metabolic stability compared to the ethoxy group. The mono-isotopic mass (360.1285) suggests lower lipophilicity than the ethoxy analog .
Compound B : 2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
- Molecular Formula : C₂₀H₁₉F₃N₂O₃
- Molecular Weight : 392.37 g/mol
- Priced at $523–$1,656 per mg, it is costlier than other analogs, reflecting synthetic challenges .
Target Compound : 4-Ethoxy analog
- Hypothetical Properties : The ethoxy group (electron-donating) likely reduces metabolic oxidation compared to fluorine or CF₃ groups. This may enhance bioavailability but could decrease binding affinity to targets requiring electron-deficient aromatic interactions.
Variations in the Heterocyclic Core
Compound C : 4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
- Molecular Formula : C₂₃H₂₈N₂O₃
- Molecular Weight : 380.48 g/mol
- Positional isomerism (7- vs. 8-substitution) may lead to distinct pharmacological profiles .
Compound D : 2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Conformational Analysis of the Benzoxazepin Core
The puckering of the benzoxazepin ring, quantified using Cremer-Pople parameters , is critical for target engagement. Bulky substituents (e.g., tert-butyl in Compound C) may enforce a distorted chair conformation, while smaller groups (e.g., ethoxy in the target compound) permit greater flexibility. Computational studies using software like SHELXL could predict ring dynamics and correlate with experimental bioactivity data.
Research Implications
- Electron Effects : Fluorine and CF₃ groups (electron-withdrawing) may enhance binding to electron-rich targets (e.g., kinases), whereas ethoxy (electron-donating) could favor interactions with hydrophobic pockets.
- Synthetic Accessibility : The ethoxy group offers a balance between synthetic feasibility and functional versatility compared to halogenated analogs.
- Conformational Dynamics : Ring puckering analysis should guide rational design to optimize bioactivity.
Biological Activity
4-Ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C22H28N2O5S
- Molecular Weight : Approximately 432.5 g/mol
- Structural Composition : It contains an ethoxy group, a benzamide moiety, and a tetrahydrobenzoxazepine structure which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Starting Materials : Ethyl-substituted benzene derivatives and appropriate sulfonamide precursors.
- Reaction Conditions : Utilization of bases like triethylamine to facilitate sulfonamide bond formation and specific catalysts for cyclization reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking natural substrates.
- Binding Affinity : The presence of the fluorobenzene moiety enhances binding affinity to target proteins.
- Stability and Specificity : The oxazepine ring contributes to the overall stability of the compound's interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of similar compounds within this chemical class. For instance:
- Cytotoxic Effects : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Mechanisms of Action : These compounds often induce apoptosis through pathways involving DNA interstrand cross-linking and cell cycle arrest at the G2/M phase .
Case Studies
Several case studies have documented the effectiveness of related compounds in preclinical models:
| Study Reference | Compound Tested | Model Used | Outcome |
|---|---|---|---|
| Kakadiya et al. (2009) | Bifunctional DNA alkylating agents | Human tumor xenografts in mice | Complete tumor remission observed |
| Gupta et al. (2018) | TRAIL-inducing small molecules | Various cancer cell lines | Induction of apoptosis via TRAIL upregulation |
These findings suggest that this compound may possess similar therapeutic potentials warranting further investigation.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazepine core followed by coupling with the ethoxybenzamide moiety. Key steps include:
- Ring formation : Cyclization of precursors using potassium carbonate (K₂CO₃) as a base and polar aprotic solvents (e.g., DMF) at 80–100°C .
- Amide coupling : Employing coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification : HPLC or column chromatography to achieve >95% purity .
Q. Critical parameters :
- Temperature control during cyclization to avoid side reactions.
- Solvent polarity to optimize reaction kinetics.
- Catalyst loading (e.g., 10 mol% DMAP) for efficient amide bond formation .
Q. How is the molecular structure confirmed, and which spectroscopic methods are most effective?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring connectivity. For example, the ethoxy group (–OCH₂CH₃) shows characteristic triplets at δ 1.3–1.5 ppm (¹H) and δ 14–18 ppm (¹³C) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the benzoxazepine ring .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Q. What are the preliminary assessments of stability and solubility under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in water (<0.1 mg/mL) .
- Stability : Stable at room temperature in dark, anhydrous conditions for >6 months. Degradation occurs under UV light (50% decomposition after 72 hours) or in acidic/basic media (pH <3 or >10) .
- Analytical methods : TGA (thermal stability up to 200°C) and accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use a Design of Experiments (DoE) approach to test variables:
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Solvent | DMF, THF, AcCN | DMF | +15% |
| Catalyst (DMAP) | 5–15 mol% | 10 mol% | +10% |
Post-reaction quenching with ice-water reduces byproducts, while gradient HPLC (C18 column, acetonitrile/water) enhances purity .
Q. What computational strategies model the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like kinases (e.g., EGFR) with ΔG ≈ -9.2 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, identifying key hydrogen bonds (e.g., benzamide carbonyl with Lys721) .
- QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with IC₅₀ values .
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from assay variability (e.g., cell line differences). Mitigation strategies:
- Standardized assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and replicate dosing (1–100 µM).
- Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 4-ethoxy) to identify SAR trends .
- Orthogonal validation : Pair in vitro data (e.g., enzyme inhibition) with in vivo pharmacokinetics (Cₘₐₓ ≈ 1.2 µg/mL in mice) .
Q. What advanced techniques elucidate the mechanism of action at the molecular level?
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., 2.1 Å resolution for benzoxazepine-CDK2 complex) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ ≈ 1.5×10⁴ M⁻¹s⁻¹, kₒff ≈ 0.02 s⁻¹) .
- Cryo-EM : Visualize interactions with membrane-bound receptors (e.g., GPCRs) at near-atomic resolution .
Q. How is the pharmacokinetic profile evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
